molecular formula C17H19FN2O4S B4233753 N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide

N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide

Cat. No. B4233753
M. Wt: 366.4 g/mol
InChI Key: YPLZHIQTPZRMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, commonly known as EFSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFSA is a potent inhibitor of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and mood.

Mechanism of Action

EFSA works by inhibiting N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, EFSA can increase the levels of endocannabinoids in the body, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
EFSA has been shown to have a range of biochemical and physiological effects. For example, EFSA has been shown to reduce pain sensation in animal models of chronic pain. EFSA has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. In addition, EFSA has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of EFSA is its potency and specificity. EFSA is a highly potent inhibitor of N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, which makes it useful for studying the effects of endocannabinoids in various physiological processes. However, EFSA also has some limitations. For example, EFSA can be toxic at high concentrations, which may limit its use in certain experiments. In addition, EFSA has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on EFSA. For example, researchers could investigate the effects of EFSA on various physiological processes in more detail, including its effects on pain sensation, inflammation, and mood. In addition, researchers could investigate the potential therapeutic applications of EFSA in various conditions, including chronic pain, inflammation, and anxiety disorders. Finally, researchers could investigate the potential side effects of EFSA in more detail, including its potential toxicity and long-term effects.

Scientific Research Applications

EFSA has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the role of endocannabinoids in various physiological processes, including pain sensation, inflammation, and mood. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, EFSA can increase the levels of endocannabinoids in the body, which in turn can have a range of effects on these processes.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12(2)20-25(22,23)14-10-8-13(18)9-11-14/h4-12,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLZHIQTPZRMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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